S-Methyl pentanethioate

Description

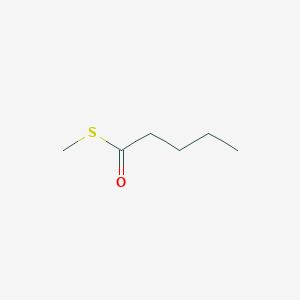

S-Methyl pentanethioate (CAS: 42075-43-4; molecular formula: $ \text{C}6\text{H}{12}\text{OS} $) is a volatile sulfur-containing compound characterized by a thioester group ($ \text{SCO} $) attached to a methyl group and a pentanoyl chain. It has been identified in diverse biological and diagnostic contexts, including human saliva, bacterial emissions, and plant-microbe interactions.

- Diagnostic Relevance: In saliva analysis, this compound serves as a biomarker for submandibular abscesses. Its presence, alongside compounds like dimethyl tetrasulfide and methyl thioacetate, enables high diagnostic accuracy (100% sensitivity, 91% balanced accuracy) when integrated into machine learning models .

- Microbial Associations: Trace amounts of this compound are emitted by Bacillus sp. B55, though it plays a minor role in sulfur nutrition compared to dimethyl disulfide (DMDS) .

- Structural Features: The compound’s thioester group and five-carbon chain contribute to its volatility and reactivity, distinguishing it from simpler sulfur volatiles like methanethiol or dimethyl sulfides.

Properties

CAS No. |

42075-43-4 |

|---|---|

Molecular Formula |

C6H12OS |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

S-methyl pentanethioate |

InChI |

InChI=1S/C6H12OS/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3 |

InChI Key |

MWHCJABIXNVCHK-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)SC |

Canonical SMILES |

CCCCC(=O)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key properties and roles of S-methyl pentanethioate and related thioesters/sulfur compounds:

Key Observations :

Structural Differences: this compound’s five-carbon chain distinguishes it from shorter-chain analogs like S-methyl butanethioate, which may reduce its volatility but enhance binding affinity in diagnostic models . Compared to S-methyl hexanethioate, the pentanethioate’s shorter chain results in lower molecular weight (146.25 g/mol vs. 160.30 g/mol) and altered lipophilicity, impacting bioavailability .

Functional Roles: Diagnostics: this compound is specific to submandibular abscesses, whereas dimethyl trisulfide is ubiquitous in halitosis and abscesses . Microbial Metabolism: While this compound is a minor component in Bacillus VOCs, DMDS is critical for sulfur nutrition in plants, highlighting functional divergence among sulfur volatiles .

Physicochemical Properties: Lipophilicity: this compound’s logP (~2.1–2.5) suggests moderate solubility in hydrophobic matrices, aligning with its detectability in saliva via HS-SPME-GC/MS .

Diagnostic Utility :

- In a Random Forest model, this compound was among eight volatiles achieving 100% sensitivity in distinguishing submandibular abscesses from halitosis or healthy controls .

- Its absence in halitosis cases (Table 1, ) contrasts with dimethyl trisulfide, which is elevated in both halitosis and abscesses.

Table 1 : Presence of Select Sulfur Compounds in Saliva (Adapted from )

| Compound | Healthy Patients | Abscess Patients | Halitosis Patients |

|---|---|---|---|

| This compound | Present | Present | Absent |

| Dimethyl trisulfide | Present | Present | Present |

| Methyl thioacetate | Present | Present | Absent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.